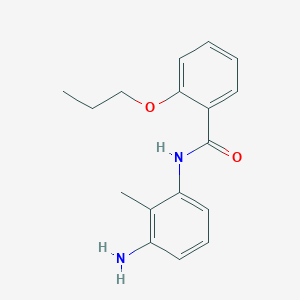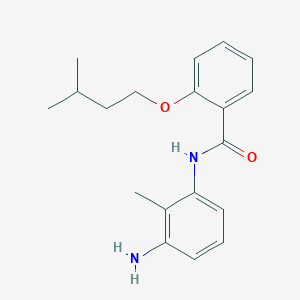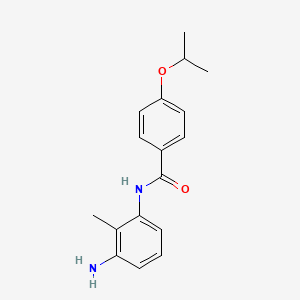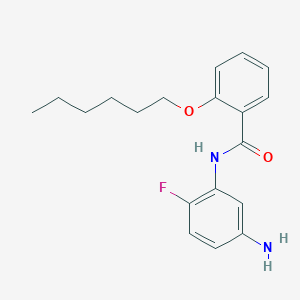![molecular formula C8H18N2O2 B1385104 N-Ethyl-3-[(2-methoxyethyl)amino]propanamide CAS No. 1040692-18-9](/img/structure/B1385104.png)
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
Vue d'ensemble
Description
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H18N2O2 . For a more detailed analysis of its structure, you may need to refer to specialized databases or literature.Applications De Recherche Scientifique
Solid-state Spectroscopy and Theoretical Characterization
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide and its derivatives have been studied through solid-state linear-dichroic infrared (IR-LD) spectroscopy and theoretical characterization. This approach, involving ab initio calculations and IR-LD spectroscopy of oriented crystals, provides valuable structural and spectroscopic insights. For instance, the N-alaninamidoamide of squaric acid ethyl ester, a related compound, has been structurally and spectroscopically characterized, illustrating the potential of these methods in obtaining structural information and assigning IR bands (Zareva, 2006).
Antimicrobial Properties
Several derivatives of this compound have been synthesized and found to exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide have shown promising activity against various strains, with certain derivatives displaying antimicrobial activity on par with standard agents like Ampicilline and Flucanazole. These findings highlight the antimicrobial potential of this compound derivatives and underscore the importance of structural modifications in enhancing biological activity (Tumosienė et al., 2012; Helal et al., 2013).
Anticancer and Antioxidant Activities
Research has also revealed that certain derivatives of this compound have notable anticancer and antioxidant properties. Derivatives bearing various functional groups have been synthesized and screened for their biological activities. Remarkably, some of these compounds exhibited antioxidant activity surpassing that of known antioxidants like ascorbic acid and showed cytotoxic effects against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Anticonvulsant Studies
In the realm of neurological disorders, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to this compound, have been prepared and evaluated for their anticonvulsant properties. These compounds have shown promise in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, indicating their potential effectiveness against generalized seizures. This research points to the potential of this compound derivatives in developing new treatments for epilepsy (Idris et al., 2011).
Analyse Biochimique
Biochemical Properties
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes involved in metabolic pathways, although detailed information on these interactions is limited . The nature of these interactions typically involves binding to active sites or allosteric sites on enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell behavior, such as altered proliferation, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular processes.
Propriétés
IUPAC Name |
N-ethyl-3-(2-methoxyethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-3-10-8(11)4-5-9-6-7-12-2/h9H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGKGRDMZVWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)
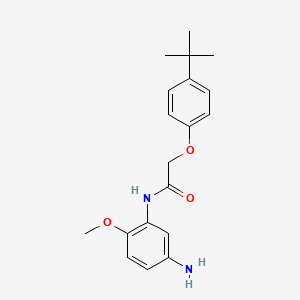

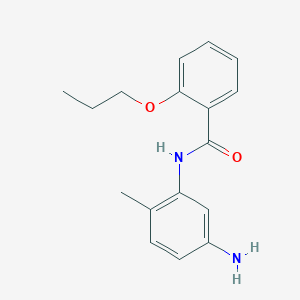
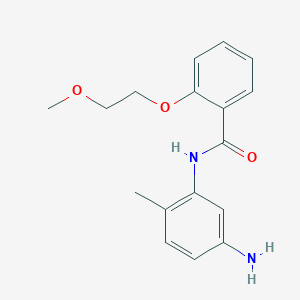
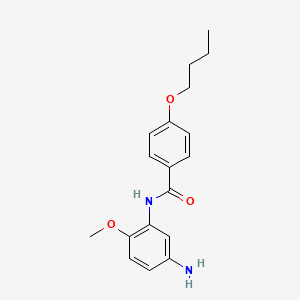
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
